2-(2-Nitrophenoxy)ethylamine hydrochloride

Description

Chemical Identity and Classification

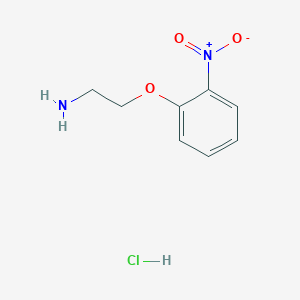

This compound represents a well-defined organic compound characterized by its distinctive molecular architecture and specific physicochemical properties. The compound possesses the molecular formula C₈H₁₁ClN₂O₃ and exhibits a molecular weight of 218.64 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(2-nitrophenoxy)ethanamine hydrochloride, reflecting its systematic structural organization. The compound's Chemical Abstracts Service registry number 98395-65-4 provides unambiguous identification within chemical databases and literature.

The structural framework of this compound encompasses a benzene ring substituted with a nitro group at the ortho position, connected through an ether linkage to an ethylamine chain that exists as a hydrochloride salt. This molecular arrangement places the compound within the broader classification of nitroaryl ethers and primary amine hydrochlorides. The International Chemical Identifier string InChI=1S/C8H10N2O3.ClH/c9-5-6-13-8-4-2-1-3-7(8)10(11)12;/h1-4H,5-6,9H2;1H provides a standardized representation of the compound's connectivity.

Physical characterization studies have established that this compound typically manifests as a yellow to brown powder or crystalline solid under standard laboratory conditions. The compound demonstrates a purity specification of 97% when obtained from commercial suppliers, with recommended storage conditions maintaining temperatures at +4°C to preserve chemical stability. The compound's solubility characteristics and thermal properties align with typical behavior observed in substituted phenoxy ethylamine derivatives.

Historical Context in Chemical Research

The development of this compound and related nitrophenoxy ethylamine derivatives emerged from systematic investigations into functionalized aromatic ether systems during the latter half of the twentieth century. Research conducted by Wubbels and colleagues in the 1980s provided foundational synthetic methodologies for preparing various nitrophenoxy ethylamine compounds, establishing key protocols that remain relevant in contemporary synthetic chemistry. These early investigations focused on understanding the reactivity patterns of nitroaryl systems and their potential applications in organic synthesis.

The compound's synthesis was initially developed through nucleophilic aromatic substitution reactions involving 2-nitrophenol derivatives and appropriate ethylamine precursors. The methodology evolved from earlier work on related nitroaniline systems, where researchers recognized the potential for expanding structural diversity through ether linkage formation. The subsequent conversion to hydrochloride salts provided enhanced stability and crystallinity, facilitating purification and characterization procedures.

Historical patent literature from the 1990s documented various synthetic approaches to nitrophenoxy ethylamine derivatives, reflecting growing commercial interest in these compounds as potential pharmaceutical intermediates. The development of scalable synthetic routes, as evidenced in Chinese patent documentation, demonstrated the industrial relevance of these chemical transformations and their potential for large-scale production. These synthetic methodologies typically involved multi-step sequences incorporating acylation, nitration, and reduction reactions to achieve the desired molecular architecture.

The integration of this compound into broader research programs reflected the compound's utility as a synthetic intermediate and its potential biological activity. Research publications from the 1970s through the 1980s established fundamental synthetic protocols for preparing substituted nitrophenoxy ethylamines, providing the chemical foundation for subsequent investigations into structure-activity relationships. These studies contributed significantly to understanding the chemical behavior of nitroaryl ether systems and their synthetic potential.

Significance in Organic Chemistry and Biochemistry

This compound occupies a prominent position in organic chemistry research due to its multifaceted synthetic utility and structural complexity. The compound serves as a versatile building block in the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic systems and bioactive compounds. The presence of multiple functional groups within the molecular framework provides numerous opportunities for chemical modification and derivatization, making it an attractive starting material for synthetic chemists.

The compound's significance in organic synthesis stems from the reactivity of both the nitro group and the primary amine functionality. The nitro group can undergo various reduction reactions to generate corresponding aniline derivatives, while the amine group provides sites for alkylation, acylation, and condensation reactions. This dual reactivity enables the construction of diverse molecular frameworks through strategic functional group manipulation.

In biochemical contexts, this compound and its derivatives have attracted attention as potential bioactive molecules. The structural features present in the compound, including the nitroaryl moiety and the ethylamine chain, are commonly found in biologically active compounds. Research investigations have explored the compound's potential applications in pharmaceutical chemistry, particularly in the development of novel therapeutic agents.

The compound's role in synthetic methodology development has been particularly noteworthy. Researchers have utilized this compound as a model system for investigating nucleophilic aromatic substitution reactions and Smiles rearrangement processes. These studies have contributed to a deeper understanding of reaction mechanisms and have informed the development of new synthetic strategies for preparing complex organic molecules.

Advanced synthetic applications have demonstrated the compound's utility in constructing nitrogen-containing heterocycles through cyclization reactions. The strategic placement of functional groups within the molecular framework enables intramolecular reactions that generate five- and six-membered heterocyclic rings. These transformations have proven valuable in natural product synthesis and pharmaceutical research, where heterocyclic frameworks are prevalent structural motifs.

Comparison with Structural Isomers and Analogs

The structural landscape surrounding this compound encompasses several closely related isomers and analogs that provide valuable insights into structure-property relationships. The para-substituted analog, 2-(4-nitrophenoxy)ethylamine hydrochloride (Chemical Abstracts Service number 98395-62-1), represents the most directly comparable isomer, differing only in the position of the nitro group on the aromatic ring. This positional isomerism significantly influences the compound's chemical reactivity and physical properties.

Comparative analysis reveals that the para-substituted isomer exhibits distinct differences in solubility characteristics and thermal stability compared to the ortho-substituted compound. The para isomer demonstrates enhanced crystallinity and often displays different color characteristics in the solid state. These differences arise from variations in intermolecular interactions and crystal packing arrangements influenced by the altered electronic distribution within the molecular framework.

The 2-(4-nitrophenyl)ethylamine hydrochloride series, exemplified by compounds bearing Chemical Abstracts Service numbers 29968-78-3 and related structures, represents analogs where the ether linkage is replaced by a direct carbon-carbon bond. These compounds, while structurally related, exhibit markedly different chemical properties and synthetic applications. The absence of the ether oxygen atom eliminates specific hydrogen bonding opportunities and alters the overall molecular flexibility.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference | Molecular Weight |

|---|---|---|---|---|

| This compound | 98395-65-4 | C₈H₁₁ClN₂O₃ | Ortho-nitro, ether linkage | 218.64 |

| 2-(4-Nitrophenoxy)ethylamine hydrochloride | 98395-62-1 | C₈H₁₁ClN₂O₃ | Para-nitro, ether linkage | 218.64 |

| 2-(4-Nitrophenyl)ethylamine hydrochloride | 29968-78-3 | C₈H₁₁ClN₂O₂ | Para-nitro, direct linkage | 202.64 |

| 2-(2-Nitrophenyl)ethylamine hydrochloride | 861337-74-8 | C₈H₁₁ClN₂O₂ | Ortho-nitro, direct linkage | 202.64 |

Electronic effects associated with nitro group positioning significantly influence the reactivity patterns observed in these compounds. The ortho-nitro substitution in this compound introduces steric hindrance and potential intramolecular interactions that can affect both the ground state stability and transition state energies in chemical reactions. In contrast, para-substituted analogs typically exhibit more straightforward electronic effects without significant steric complications.

The meta-substituted isomer, 2-(3-nitrophenyl)ethylamine hydrochloride (Chemical Abstracts Service number 19008-62-9), provides additional comparative perspective on positional effects. This compound demonstrates intermediate electronic characteristics between the ortho and para isomers, often serving as a useful reference point in structure-activity relationship studies. The meta positioning eliminates direct conjugation between the nitro group and the ethylamine side chain, resulting in attenuated electronic communication.

Synthetic accessibility varies considerably among these structural analogs, with different isomers requiring distinct synthetic approaches and reaction conditions. The ortho-substituted compounds often present unique synthetic challenges due to steric hindrance effects, while para-substituted analogs typically demonstrate more predictable reactivity patterns. These synthetic considerations have important implications for large-scale preparation and commercial applications.

Properties

IUPAC Name |

2-(2-nitrophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-5-6-13-8-4-2-1-3-7(8)10(11)12;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKSKQFXCBODPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98395-65-4 | |

| Record name | Ethanamine, 2-(2-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98395-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Mode of Action

It is known that the intramolecular rearrangement of 2-(2-nitrophenoxy)ethylamine to 2-(2-nitroanilino)ethanol occurs by a general-base-catalysed process in aqueous alkali. The attainment of a base-independent rate limit at high base concentration can be attributed to rate-determining formation of a spiro-Meisenheimer intermediate.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets.

Biological Activity

2-(2-Nitrophenoxy)ethylamine hydrochloride, a compound with the chemical formula C10H12ClN3O3, is notable for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN3O3

- Molecular Weight : 247.68 g/mol

- CAS Number : 98395-65-4

The compound features a nitrophenyl group attached to an ethylamine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These results suggest that the compound has comparable efficacy to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The anticancer activity of this compound has been investigated in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study : A study on MCF-7 breast cancer cells revealed:

- IC50 Value : 225 µM

- The compound induced apoptosis and arrested the cell cycle at the S phase, leading to decreased cell viability .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.

- Antioxidant Properties : It may also exert protective effects against oxidative stress, contributing to its anticancer effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is highly soluble in polar solvents, suggesting good absorption characteristics.

- Distribution : Its distribution in biological tissues needs further investigation to determine efficacy in vivo.

- Metabolism and Excretion : Studies on metabolic pathways are necessary to assess potential toxicity and clearance rates from the body.

Research Applications

The diverse biological activities of this compound make it suitable for various research applications:

- Drug Development : Potential lead compound for developing new antibiotics or anticancer agents.

- Biochemical Assays : Used as a ligand in biochemical assays to study enzyme interactions.

- Material Science : Investigated for applications in developing new materials due to its unique chemical properties .

Scientific Research Applications

Organic Synthesis

2-(2-Nitrophenoxy)ethylamine hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various complex organic compounds, including:

- Pharmaceuticals: The compound can be used as a precursor for the synthesis of biologically active molecules.

- Ligands: It acts as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound. It may interact with biological targets such as enzymes and receptors, influencing their activity. This interaction is critical for developing new drugs aimed at treating various diseases.

- Case Study: A study demonstrated that derivatives of nitrophenoxyethylamines exhibit anti-inflammatory properties by modulating the immune response, suggesting a pathway for drug development targeting inflammatory diseases.

Probes and Assays

In biochemical research, this compound is used as a probe or ligand in assays to study enzyme kinetics and receptor-ligand interactions. Its unique structure allows it to bind selectively to certain biological targets, facilitating the understanding of complex biological processes.

Material Science

The compound is explored for its potential use in creating advanced materials due to its unique chemical structure which can impart specific properties to polymers and other materials.

- Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Pharmaceutical synthesis |

| Medicinal Chemistry | Potential therapeutic agent | Anti-inflammatory drug development |

| Biochemical Probes | Ligand in enzyme assays | Studying enzyme kinetics |

| Material Science | Precursor for advanced materials | Developing new polymer composites |

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(2-Nitrophenoxy)ethylamine Hydrochloride and Analogous Compounds

| Compound Name | CAS No. | Molecular Formula | Substituent(s) | Key Structural Feature |

|---|---|---|---|---|

| 2-(2-Nitrophenoxy)ethylamine HCl | 98395-65-4 | C₈H₁₁ClN₂O₃ | -NO₂ (ortho) | Nitro group at ortho position |

| 2-(4-Nitrophenyl)ethylamine HCl | 29968-78-3 | C₈H₁₁N₂O₂ | -NO₂ (para) | Nitro group at para position |

| 2-(2-Methoxyphenoxy)ethylamine HCl | 64464-07-9 | C₉H₁₄ClNO₂ | -OCH₃ (ortho) | Methoxy group at ortho position |

| [2-(3-Chlorophenoxy)ethyl]ethylamine HCl | 90945-04-3 | C₁₀H₁₅Cl₂NO | -Cl (meta) | Chlorine at meta position |

| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | -OH (3,4 positions) | Dihydroxy phenyl ring |

Substituent Impact :

- Nitro Group (-NO₂): Strong electron-withdrawing effect reduces aromatic ring reactivity toward electrophilic substitution compared to electron-donating groups (e.g., -OCH₃). This enhances stability under oxidative conditions but may limit applications in certain syntheses .

- Methoxy Group (-OCH₃): Electron-donating nature increases ring reactivity, making 2-(2-Methoxyphenoxy)ethylamine HCl a preferred intermediate in carvedilol synthesis .

- Chlorine (-Cl): Moderately electron-withdrawing; meta-chloro substitution in [2-(3-Chlorophenoxy)ethyl]ethylamine HCl may confer distinct biological activity or binding properties .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Solubility: Nitro-substituted compounds (e.g., 2-(2-Nitrophenoxy)ethylamine HCl) exhibit moderate solubility in water due to polar nitro and ammonium groups. Methoxy analogs show higher lipophilicity, favoring organic solvent compatibility .

- Stability : Nitro compounds are generally stable under ambient conditions but may degrade under prolonged UV exposure or acidic/basic conditions. Dopamine HCl, with hydroxyl groups, requires protection from oxidation .

Table 3: Application Comparison

Insights :

- Pharmaceutical Relevance : Methoxy and chloro analogs are prioritized in drug development due to tunable electronic properties and lower toxicity profiles compared to nitro derivatives .

Preparation Methods

Amido Protection

- Objective: Protect the amine group of β-phenyl ethylamine to prevent side reactions during nitration.

- Method: React β-phenyl ethylamine with an acyl group protective agent in an organic solvent.

- Protective Agents: Commonly used agents include acetic anhydride, propionyl chloride, pivaloyl chloride, and propionic anhydride.

- Solvents: Dichloroethane or chloroform are preferred.

- Conditions:

- Temperature: 40–95°C

- Reaction time: 1–8 hours

- Molar ratio of β-phenyl ethylamine to protective agent: 1:(1.0–1.5)

- Outcome: Formation of N-protected β-phenyl ethylamine (Intermediate 1).

| Parameter | Value |

|---|---|

| Raw material | β-Phenyl ethylamine |

| Protective agent | Acetic anhydride |

| Solvent | Dichloroethane |

| Temperature | 80–95°C |

| Reaction time | 2–4 hours |

| Molar ratio (amine:agent) | 1:1.1 |

| Yield | High (not specified) |

Nitration Reaction

- Objective: Introduce the nitro group at the ortho position of the aromatic ring.

- Method: Intermediate 1 is added to concentrated sulfuric acid at room temperature, followed by slow addition of concentrated nitric acid.

- Conditions:

- Temperature: Maintained at room temperature (approx. 25°C)

- Nitric acid concentration: 62–75%

- Molar ratio of Intermediate 1 to sulfuric acid: 1:(2.5–7)

- Molar ratio of Intermediate 1 to nitric acid: 1:(1.0–1.2)

- Post-Reaction: Reaction mixture is quenched with crushed ice, neutralized with alkaline solution (e.g., ammonia), and filtered to isolate Intermediate 2.

- Recrystallization: Solvents such as acetone, methyl ethyl ketone, or cyclohexanone are used to purify Intermediate 2.

- Yield: Approximately 79–82%

| Parameter | Value |

|---|---|

| Sulfuric acid amount | 350–450 kg per batch |

| Nitric acid concentration | 62–75% |

| Reaction temperature | Room temperature (25°C) |

| Reaction time | 2–3 hours |

| pH adjustment | 7–8 (alkaline) |

| Yield of Intermediate 2 | 79.3–81.5% |

Deprotection and Hydrochloride Salt Formation

- Objective: Remove the amido protecting group and convert the product into its hydrochloride salt.

- Method: Intermediate 2 is dissolved in a solvent such as methanol, ethanol, or isopropanol, acidified with hydrochloric acid, and heated under reflux.

- Conditions:

- Hydrochloric acid concentration: 1–5 mol/L

- pH: Adjusted to acidic range (1–3)

- Temperature: 40–100°C (commonly 75–95°C)

- Reaction time: 10–20 hours

- Post-Reaction: Upon cooling, the product precipitates and is filtered.

- Purification: Recrystallization from methanol yields the final product with purity >99%.

- Yield: Approximately 80–85%

| Parameter | Value |

|---|---|

| Solvent | Methanol, ethanol, or isopropanol |

| HCl concentration | 1–5 mol/L |

| Reflux temperature | 75–95°C |

| Reaction time | 15–20 hours |

| Final product purity (HPLC) | >99.0% |

| Yield | 80.7–84.7% |

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amido Protection | β-Phenyl ethylamine + Acyl protective agent (e.g., acetic anhydride) in dichloroethane or chloroform | 40–95 | 1–8 | High | Molar ratio amine:agent 1:1.0–1.5 |

| Nitration | Intermediate 1 + Concentrated H2SO4 + HNO3 (65–75%) | ~25 (room temp) | 2–3 | 79–82 | pH adjusted to 7–8 with alkaline solution |

| Deprotection & Salt Formation | Intermediate 2 + HCl (1–5 mol/L) in methanol/ethanol/isopropanol | 40–100 | 10–20 | 80–85 | Reflux, final purity >99% |

Research Findings and Industrial Relevance

- The described method addresses previous challenges of low conversion rates and scalability.

- The use of acyl group protection minimizes side reactions during nitration.

- Controlled nitration at room temperature with slow nitric acid addition ensures selective ortho-nitration.

- The deprotection step under acidic reflux conditions efficiently yields the hydrochloride salt with high purity.

- The method is suitable for large-scale industrial production due to cost-effectiveness and high yields.

- Purity analysis via HPLC confirms product purity exceeding 99.0%, with minimal isomeric impurities (<0.05%).

Alternative Synthetic Routes

While the above method is the most documented and industrially viable, alternative routes exist, such as:

- Reduction of 2-nitrophenylacetonitrile using borane-methyl sulfide complex in tetrahydrofuran followed by methanol quenching to obtain 2-(2-nitrophenyl)ethylamine, which can then be converted to the hydrochloride salt.

However, these alternative methods may differ in scalability, cost, and purity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-nitrophenoxy)ethylamine hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution between 2-nitrophenol and 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). Post-reaction, purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) is recommended. Validate purity using HPLC (>95% area) with a C18 column and UV detection at 254 nm, comparing retention times to standards .

- Validation : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆): Expected signals include aromatic protons (δ 7.5–8.2 ppm) and ethylamine protons (δ 3.4–3.8 ppm). FT-IR should show nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to minimize hydrolysis of the nitro group or amine oxidation. Desiccate to avoid moisture absorption, which can form hydrochloride hydrates .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via TLC or HPLC. Detect degradation products like 2-nitrophenol (HPLC retention time ~3.5 min) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Root Cause Analysis : Discrepancies may arise from solvent effects (DMSO vs. CDCl₃), pH-dependent tautomerism, or impurities. For example, residual DMF in crude samples can alter ethylamine proton shifts.

- Resolution : Compare data with computational predictions (DFT calculations for NMR chemical shifts) or replicate experiments using standardized solvents. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 231.05) .

Q. How can researchers design assays to study receptor binding affinity or enzymatic interactions?

- Experimental Design :

- Target Selection : Prioritize receptors with known nitroaromatic interactions (e.g., serotonin receptors 5-HT₂A/₂C) based on structural analogs like NBOH derivatives .

- Assay Conditions : Use radioligand binding assays (³H-ketanserin for 5-HT₂A) with HEK293 cells expressing human receptors. Include controls for non-specific binding (10 µM spiperone).

- Data Interpretation : Calculate IC₅₀ values via nonlinear regression. If contradictions arise (e.g., low affinity despite structural similarity), evaluate steric effects from the nitro group using molecular docking (AutoDock Vina) .

Q. What analytical techniques differentiate between polymorphic forms of this hydrochloride salt?

- Techniques :

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures. Key peaks for the monohydrate form may appear at 2θ = 12.4°, 18.7°.

- DSC/TGA : Detect hydrate loss (~100–120°C) or decomposition (>200°C). Anhydrous forms show sharp endotherms without mass loss below 200°C .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Optimization Steps :

- Reagent Ratios : Increase 2-chloroethylamine hydrochloride excess (1.5 eq.) to drive the SN2 reaction.

- Solvent Switch : Replace DMF with acetonitrile to reduce side reactions (e.g., N-alkylation of DMF).

- Workup : Extract unreacted 2-nitrophenol with NaHCO₃ (pH 8–9) to improve purity pre-crystallization .

Q. What are the implications of conflicting toxicity profiles in zebrafish models vs. mammalian cells?

- Analysis : Zebrafish LC₅₀ values may be lower due to higher metabolite accumulation (e.g., nitro reduction to amines). Test in vitro hepatocyte models (HepG2) with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess metabolic activation. Compare cytotoxicity (MTT assay) with in vivo data to identify species-specific pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.